molecular formula C31H28BF4N3 B14765697 (2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate

Cat. No.: B14765697
M. Wt: 529.4 g/mol
InChI Key: OMCWIJOQCQLKEZ-XDSAXFAGSA-N
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Description

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate is a complex organic compound with a unique structure that includes multiple aromatic rings and a dihydroimidazoquinazolin-4-ium core

Preparation Methods

The synthesis of (2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate typically involves multiple steps. The synthetic route often starts with the preparation of the dihydroimidazoquinazolin-4-ium core, followed by the introduction of the phenyl and trimethylphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in different scientific fields.

Properties

Molecular Formula

C31H28BF4N3

Molecular Weight

529.4 g/mol

IUPAC Name

(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate

InChI

InChI=1S/C31H28N3.BF4/c1-21-18-22(2)29(23(3)19-21)33-20-34-30(25-14-8-5-9-15-25)28(24-12-6-4-7-13-24)32-31(34)26-16-10-11-17-27(26)33;2-1(3,4)5/h4-20,28,30H,1-3H3;/q+1;-1/t28-,30-;/m1./s1

InChI Key

OMCWIJOQCQLKEZ-XDSAXFAGSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]([C@H](N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(C(N=C3C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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